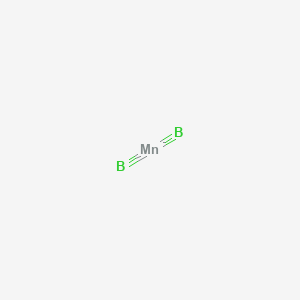
Manganese boride (MnB2)
Vue d'ensemble
Description
Manganese boride (MnB2) is an inorganic compound with the general formula MnxBy. There are two main types of manganese boride: MnB and MnB2 . It is a boron-containing additive with anti-oxidation, anti-erosion, and improved thermal strength . It is widely used in the nuclear industry, aerospace high-temperature materials, new superconducting materials, and other fields .
Synthesis Analysis
Intermetallic borides are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . The synthesis of phase-pure, well-defined intermetallic borides, most of which are suitable for catalytic studies, has been recently developed . The element reaction route is a common method for boride synthesis .Molecular Structure Analysis
Two kinds of two-dimensional manganese boride monolayers, h-MnB2 and t-MnB2, are predicted to be stable metallic nanosheets . They exhibit favorable mechanical and thermal properties . A new tetragonal Mn2B2 (tetra-Mn2B2) sheet shows metallic ferromagnetism (2.65 μB per Mn atom) with excellent stability .Chemical Reactions Analysis
Intermetallic borides possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability . Many boride catalysts have already been found to be active in various chemical reactions .Physical And Chemical Properties Analysis
Manganese boride (MnB2) has a molecular weight of 76.95, a density of 2.57 g/cm3, and is gray in color . The Young’s moduli of h-MnB2 and t-MnB2 are 77.73 N m−1 and 59.59 N m−1, respectively . Borides are hard, high-melting materials with metal-like conductivity .Applications De Recherche Scientifique
Applications in Li-ion Batteries
MnB2 nanosheets and nanotubes, specifically h-MnB2 and t-MnB2, have been identified as promising materials for use as anodes in Li-ion batteries. They exhibit excellent mechanical and thermal properties, high capacity, low diffusion barrier, and strong stability (Zhang et al., 2019).
High-Pressure and High-Temperature Synthesis
Manganese borides, including MnB2, have been synthesized under high pressure and high temperature. These borides show potential for various applications due to their unique crystalline phases and mechanical properties (Meng et al., 2012).
Investigation of Elastic and Electronic Properties
The elastic and electronic properties of manganese borides have been studied. MnB2, among other borides, has been identified to have high mechanical modulus and theoretical hardness, suggesting its potential as a super-hard material (Zhu et al., 2019).
Ferromagnetic Properties and Synthesis
MnB2 has been synthesized at low temperatures and studied for its ferromagnetic properties. This research provides insights into tunable properties and unique processability of transition metal borides (Klemenz et al., 2019).
High Vickers Hardness and Ferromagnetism
Nanocrystalline manganese boride, specifically MnB, has been synthesized and characterized for its combination of high mechanical hardness and ferromagnetic properties. This unique combination makes it a promising candidate for a wide range of applications (Ma et al., 2021).
Role in Room Temperature Ferromagnetism
Orthorhombic FeB-type MnB has been synthesized with high pressure and high temperature methods, showcasing impressive soft magnetic properties and high hardness, making it a promising material for various scientific and industrial applications (Ma et al., 2017).
Enhanced Magnetic Resonance Imaging (MEMRI)
Manganese-enhanced magnetic resonance imaging (MEMRI) uses manganese ions (Mn2+) as contrast agents in MRI, providing unique tissue contrast and acting as markers for various biological functions (Koretsky & Silva, 2004).
Investigation of Honeycomb Borophenes and Manganese Layers
MnB2 has been investigated for its unique electronic conductivity and ferromagnetism, owing to its honeycomb boron structure sandwiching manganese layers. This study highlights the potential of MnB2 in various novel applications (Ma et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(boranylidyne)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2B.Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYJWJFXGDOMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mn]#B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909919 | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese boride (MnB2) | |
CAS RN |
12228-50-1 | |
| Record name | Manganese boride (MnB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12228-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese boride (MnB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















